molecular formula C11H13NO4 B14394326 [Benzyl(methyl)amino]propanedioic acid CAS No. 89915-96-8

[Benzyl(methyl)amino]propanedioic acid

Katalognummer: B14394326
CAS-Nummer: 89915-96-8
Molekulargewicht: 223.22 g/mol
InChI-Schlüssel: MPDONUCEDIIUQP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[Benzyl(methyl)amino]propanedioic acid is an organic compound that features both an amino group and a carboxylic acid group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [Benzyl(methyl)amino]propanedioic acid can be achieved through several methods. One common approach involves the amidomalonate synthesis, where a malonic ester is alkylated with an alkyl halide, followed by hydrolysis and decarboxylation . Another method involves the reductive amination of an α-keto acid .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ automated systems for precise control of temperature, pressure, and reagent addition.

Analyse Chemischer Reaktionen

Types of Reactions

[Benzyl(methyl)amino]propanedioic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .

Wissenschaftliche Forschungsanwendungen

[Benzyl(methyl)amino]propanedioic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of [Benzyl(methyl)amino]propanedioic acid involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes and receptors, leading to various biochemical effects. For example, it may act as an inhibitor or activator of certain enzymes, thereby influencing metabolic pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • [Benzyl(methyl)amino]benzoic acid
  • [Benzyl(methyl)amino]isonicotinic acid
  • [Benzyl(methyl)amino]acetic acid

Uniqueness

[Benzyl(methyl)amino]propanedioic acid is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of an amino group and a carboxylic acid group allows it to participate in a wide range of chemical reactions and biological processes .

Eigenschaften

CAS-Nummer

89915-96-8

Molekularformel

C11H13NO4

Molekulargewicht

223.22 g/mol

IUPAC-Name

2-[benzyl(methyl)amino]propanedioic acid

InChI

InChI=1S/C11H13NO4/c1-12(9(10(13)14)11(15)16)7-8-5-3-2-4-6-8/h2-6,9H,7H2,1H3,(H,13,14)(H,15,16)

InChI-Schlüssel

MPDONUCEDIIUQP-UHFFFAOYSA-N

Kanonische SMILES

CN(CC1=CC=CC=C1)C(C(=O)O)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.